![molecular formula C18H22N2O5S B2712728 (Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-(pentanoylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 897734-08-6](/img/structure/B2712728.png)
(Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-(pentanoylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Description
(Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-(pentanoylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C18H22N2O5S and its molecular weight is 378.44. The purity is usually 95%.
BenchChem offers high-quality (Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-(pentanoylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-(pentanoylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis of related thiazole derivatives involves various chemical reactions that yield compounds with potential biological activities. For instance, studies on the synthesis of imino-4-methoxyphenol thiazole-derived Schiff base ligands have shown that these compounds exhibit moderate antibacterial and antifungal activities, highlighting the significance of structural characterization in understanding their biological potential (H. M. Vinusha et al., 2015). Similarly, the transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates demonstrates the versatility of thiazole derivatives in synthesizing complex heterocyclic compounds with diverse structural features (A. Albreht et al., 2009).
Potential Biological Applications
The antimicrobial and antioxidant properties of thiazole derivatives are of significant interest in scientific research. The aforementioned Schiff base ligands, for instance, have been tested for their antibacterial and antifungal activities, providing a foundation for the development of new antimicrobial agents. Furthermore, the synthesis of lignan conjugates via cyclopropanation, resulting in compounds with excellent antibacterial and antifungal properties as well as profound antioxidant potential, underscores the therapeutic potential of thiazole derivatives (K. Raghavendra et al., 2016).
Catalytic Applications
Encapsulation of molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y serves as an efficient reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This application demonstrates the utility of thiazole derivatives in catalysis, offering insights into the development of environmentally friendly and sustainable chemical processes (M. Ghorbanloo, Ali Maleki Alamooti, 2017).
properties
IUPAC Name |
ethyl 3-(2-methoxy-2-oxoethyl)-2-pentanoylimino-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-4-6-7-15(21)19-18-20(11-16(22)24-3)13-9-8-12(10-14(13)26-18)17(23)25-5-2/h8-10H,4-7,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LELBFPAKFBMFFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N=C1N(C2=C(S1)C=C(C=C2)C(=O)OCC)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-(pentanoylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate |
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